molecular formula C13H12N2O2 B1451632 2-(4-Aminophenoxy)benzamide CAS No. 307308-74-3

2-(4-Aminophenoxy)benzamide

Cat. No. B1451632
M. Wt: 228.25 g/mol
InChI Key: FRQOWASRBXEFAF-UHFFFAOYSA-N
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Description

“2-(4-Aminophenoxy)benzamide” is a chemical compound with the molecular formula C13H13N3O2 . It is also known by other names such as "4-Amino-3-(aminocarbonyl)phenyl 4-aminophenyl ether" .


Synthesis Analysis

The synthesis of benzamide derivatives, which includes “2-(4-Aminophenoxy)benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the reaction of esters with alkali metal amidoboranes .


Molecular Structure Analysis

The molecular structure of “2-(4-Aminophenoxy)benzamide” can be represented by the InChI code: InChI=1S/C13H13N3O2/c14-8-1-3-9 (4-2-8)18-10-5-6-12 (15)11 (7-10)13 (16)17/h1-7H,14-15H2, (H2,16,17) .


Physical And Chemical Properties Analysis

“2-(4-Aminophenoxy)benzamide” has a molecular weight of 228.25 . It is a yellow to brown solid at room temperature .

Scientific Research Applications

Advanced Oxidation Processes and Environmental Degradation

Advanced Oxidation Processes (AOPs) are critical in treating recalcitrant compounds in the environment, including pharmaceuticals like acetaminophen. Research on AOPs provides insights into degradation pathways, kinetics, and by-products of such compounds. Understanding these processes is essential for environmental management and pollution mitigation strategies. The study by Qutob et al. (2022) highlights the importance of AOPs in degrading acetaminophen, suggesting a relevance to similar aromatic amides in environmental contexts (Qutob et al., 2022).

Pharmacological Properties and Clinical Use

Investigations into compounds like metoclopramide, which shares structural similarities with benzamides, underscore the diverse clinical applications of such molecules. These studies offer a foundational understanding of how modifications to the benzamide scaffold can lead to varied biological activities, potentially informing the research on related compounds (Pinder et al., 2012).

Non-fentanil Novel Synthetic Opioids

The exploration of N-substituted benzamides and acetamides in the context of novel synthetic opioids highlights the adaptability and pharmacological interest in benzamide derivatives. This research area, as discussed by Sharma et al. (2018), reflects the ongoing interest in developing new therapeutic agents based on the benzamide structure (Sharma et al., 2018).

Supramolecular Chemistry and Polymer Science

Benzene-1,3,5-tricarboxamide derivatives, as discussed by Cantekin et al. (2012), are of significant interest in supramolecular chemistry and polymer science for their self-assembly and binding properties. This research underscores the utility of aromatic amides in designing complex molecular architectures, which may extend to the study of 2-(4-Aminophenoxy)benzamide derivatives (Cantekin et al., 2012).

Safety And Hazards

The safety data sheet for benzamide indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

IUPAC Name

2-(4-aminophenoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,14H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQOWASRBXEFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenoxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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